Methyl4-bromo-2-isocyanatobenzoate
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Overview
Description
Methyl 4-bromo-2-isocyanatobenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-isocyanatobenzoate typically involves the bromination of methyl 2-isocyanatobenzoate. The process begins with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to an isocyanate using phosgene or a similar reagent. Finally, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of methyl 4-bromo-2-isocyanatobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene and bromine.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Substitution Products: Formation of new aromatic compounds with different substituents.
Addition Products: Urethanes and ureas from reactions with alcohols and amines.
Oxidation and Reduction Products: Corresponding oxides and amines.
Scientific Research Applications
Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products. The bromine atom also plays a role in substitution reactions, where it can be replaced by other functional groups under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-isocyanatobenzoate: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Methyl 2-isocyanatobenzoate: Similar structure but with the isocyanate group at a different position, affecting its chemical behavior.
4-Bromo-2-isocyanatobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, leading to different reactivity and applications.
Uniqueness
Methyl 4-bromo-2-isocyanatobenzoate is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and material science.
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 4-bromo-2-isocyanatobenzoate |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3 |
InChI Key |
HNHNZSIVFIAXDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N=C=O |
Origin of Product |
United States |
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